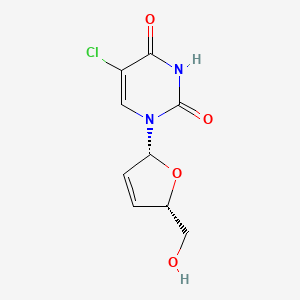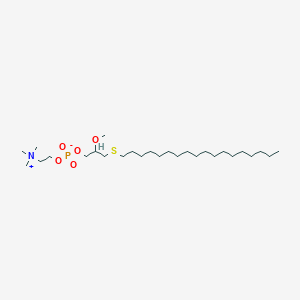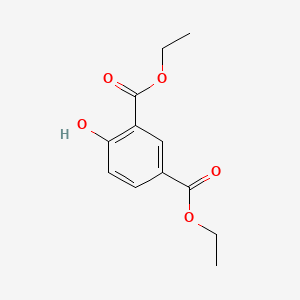
Diethyl 4-hydroxyisophthalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 4-hydroxyisophthalate is an organic compound with the molecular formula C12H14O5. It is a derivative of isophthalic acid and is characterized by the presence of two ethyl ester groups and a hydroxyl group attached to the benzene ring. This compound is used in various chemical syntheses and has applications in multiple scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Diethyl 4-hydroxyisophthalate can be synthesized through the esterification of 4-hydroxyisophthalic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester bonds.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method ensures higher efficiency and yield compared to batch processes.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl 4-hydroxyisophthalate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminium hydride (LiAlH4).
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminium hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents such as alkyl halides and strong bases like sodium hydroxide (NaOH) are used.
Major Products
Oxidation: Formation of 4-hydroxyisophthalic acid or 4-ketoisophthalic acid.
Reduction: Formation of this compound alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Diethyl 4-hydroxyisophthalate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and as a building block for bioactive compounds.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and plasticizers.
Wirkmechanismus
The mechanism of action of diethyl 4-hydroxyisophthalate involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester groups can undergo hydrolysis, releasing the corresponding alcohols and acids, which can further participate in biochemical reactions.
Vergleich Mit ähnlichen Verbindungen
Diethyl 4-hydroxyisophthalate can be compared with other similar compounds such as:
Dimethyl 4-hydroxyisophthalate: Similar structure but with methyl ester groups instead of ethyl.
Diethyl isophthalate: Lacks the hydroxyl group, affecting its reactivity and applications.
4-Hydroxyisophthalic acid: Contains carboxylic acid groups instead of ester groups, leading to different chemical properties.
This compound is unique due to the presence of both hydroxyl and ester groups, which provide a versatile platform for various chemical modifications and applications.
Eigenschaften
CAS-Nummer |
5985-25-1 |
|---|---|
Molekularformel |
C12H14O5 |
Molekulargewicht |
238.24 g/mol |
IUPAC-Name |
diethyl 4-hydroxybenzene-1,3-dicarboxylate |
InChI |
InChI=1S/C12H14O5/c1-3-16-11(14)8-5-6-10(13)9(7-8)12(15)17-4-2/h5-7,13H,3-4H2,1-2H3 |
InChI-Schlüssel |
BPSXYFMGSNKFDZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC(=C(C=C1)O)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


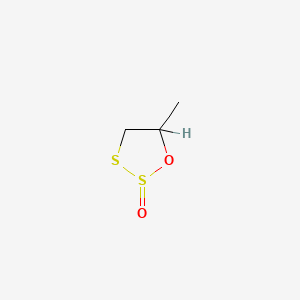

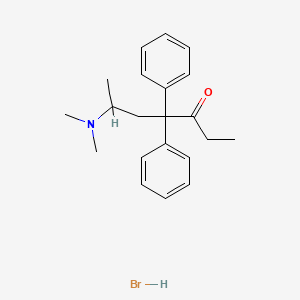
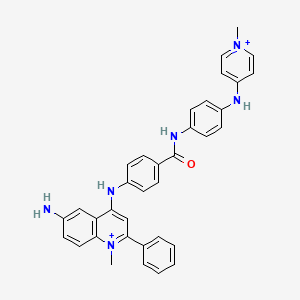
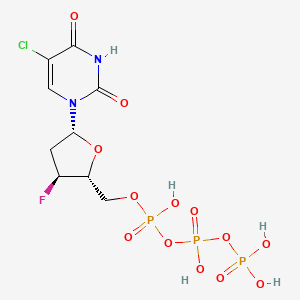


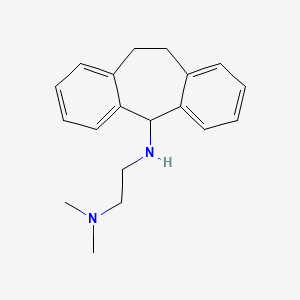


![2-Phenylbenzo[cd]indole](/img/structure/B12798071.png)
